![molecular formula C25H25N5O B2451655 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3,3-diphenylpropyl)pyridazine-3-carboxamide CAS No. 1351588-96-9](/img/structure/B2451655.png)
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3,3-diphenylpropyl)pyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3,3-diphenylpropyl)pyridazine-3-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Novel Derivative Synthesis and Biological Evaluation
A study by Yengoyan et al. (2018) explored the synthesis of novel derivatives of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one, demonstrating their potential as plant growth stimulants. The compounds showed pronounced activity, warranting deeper studies and field trials (Yengoyan et al., 2018).
Antimicrobial and Anti-inflammatory Properties
Zaki et al. (2016) investigated the synthesis of pyrazolo[3,4-d]pyridazines, revealing their significant antimicrobial, anti-inflammatory, and analgesic activities. This study highlights the diverse biological activities of compounds within this chemical class (Zaki et al., 2016).
Mononuclear ReI Complex Derivation
Saldías et al. (2020) detailed the creation of a mononuclear ReI complex derived from 6-(1H-3,5-dimethylpyrazolyl)pyridazine-3-carboxylic acid. This study contributes to the understanding of molecular structures and interactions in such complexes (Saldías et al., 2020).
[4+2]-Cycloaddition Applications
Rusinov et al. (2000) explored the [4+2]-cycloaddition of tetrazines, including 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine, with various substrates. This research is significant for understanding the reactivities of tetrazines and their potential applications in organic synthesis (Rusinov et al., 2000).
Development of Silver Complexes
Bodman and Fitchett (2015) studied the formation of silver complexes with ligands based on 3,6-di(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. Their work provides insights into the structural characteristics and potential applications of these complexes (Bodman & Fitchett, 2015).
VEGFR2 Kinase Inhibition
Miyamoto et al. (2013) described the synthesis and evaluation of a pyrazole-5-carboxamide derivative as a potent VEGFR2 kinase inhibitor, demonstrating its application in cancer therapy (Miyamoto et al., 2013).
Antileukemic Activity Studies
Earl and Townsend (1979) researched the antileukemic activities of furanyl and pyranyl derivatives of pyrazole-4-carboxamide, contributing to the field of leukemia therapy (Earl & Townsend, 1979).
Eigenschaften
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-N-(3,3-diphenylpropyl)pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O/c1-18-17-19(2)30(29-18)24-14-13-23(27-28-24)25(31)26-16-15-22(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-14,17,22H,15-16H2,1-2H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTUJPDZNLNQCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3,3-diphenylpropyl)pyridazine-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.